molecular formula C19H18N2O3S2 B2642290 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 919848-61-6

2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No.: B2642290
CAS No.: 919848-61-6
M. Wt: 386.48
InChI Key: CFIUBIXQRUUVOD-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a tolyl group, and a methylsulfonylphenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-(p-tolyl)thioamide with α-bromoacetophenone under basic conditions to form the thiazole ring. This intermediate is then reacted with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nitration of the aromatic rings can produce nitro-substituted compounds.

Scientific Research Applications

2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups can facilitate binding to these targets, while the methylsulfonyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide: shares structural similarities with other thiazole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-3-7-15(8-4-13)17-12-25-19(20-17)21-18(22)11-14-5-9-16(10-6-14)26(2,23)24/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIUBIXQRUUVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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